molecular formula C10H6FN3O B1393593 [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 931723-59-0

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No. B1393593
M. Wt: 203.17 g/mol
InChI Key: CAHAOTGVJZPDHW-UHFFFAOYSA-N
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Description

“[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a 4-fluorophenyl group and an acetonitrile group .


Synthesis Analysis

The synthesis of oxadiazole derivatives, such as “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile”, involves the use of various synthetic routes . For instance, 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of certain derivatives .


Molecular Structure Analysis

The molecular structure of “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” consists of a 1,2,4-oxadiazole ring attached to a 4-fluorophenyl group and an acetonitrile group .


Chemical Reactions Analysis

4-Fluorophenylacetonitrile, a component of “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile”, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety, particularly those with fluorine substitutions, have been evaluated for their antimicrobial properties. For instance, derivatives synthesized by condensing 2-mercapto-5-phenyl-1,3,4-oxadiazole with different phenyl acetamide derivatives showed notable antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness (Parikh & Joshi, 2014).

Antioxidant Activity

Research on 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which were further reacted with chloroacetonitrile, demonstrated promising antioxidant activities. This suggests the potential utility of such compounds in scenarios where oxidative stress is a concern, such as in the prevention of diseases related to oxidative damage (El Nezhawy et al., 2009).

Antifungal and Anticancer Properties

Compounds derived from 4-fluorobenzoic acid hydrazide showed significant antifungal activity against clinical and standard Candida pathogens. Some derivatives also exhibited anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells, suggesting their potential as therapeutic agents against fungal infections and possibly cancer (Koçyiğit-Kaymakçıoğlu et al., 2012).

Fluorescent Chemosensors

A novel 1,3,4-oxadiazole-based fluorescence chemosensor was developed for the detection of Zn2+ in aqueous solutions, showcasing the application of such compounds in environmental monitoring and biological studies. The sensor displayed a significant fluorescence enhancement upon binding to Zn2+, which could be utilized in live cell imaging to study zinc ion concentration changes within biological systems (Zhou et al., 2012).

Safety And Hazards

“[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of “[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” and similar compounds involve further exploration of their synthesis, biological activities, and mechanisms of action. There is also interest in developing new drugs based on the oxadiazole scaffold due to its broad range of chemical and biological properties .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHAOTGVJZPDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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